molecular formula C10H18N2O3 B13186063 5-(Morpholin-4-yl)piperidine-3-carboxylic acid

5-(Morpholin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B13186063
M. Wt: 214.26 g/mol
InChI Key: QEMCUGGNVGODNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)piperidine-3-carboxylic acid typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method includes the use of a piperidine-3-carboxylic acid derivative, which is reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and small-scale pharmaceutical manufacturing settings. The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Morpholin-4-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Morpholin-4-yl)piperidine-3-carboxylic acid is unique due to its specific combination of morpholine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the study of complex biological systems .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

5-morpholin-4-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C10H18N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h8-9,11H,1-7H2,(H,13,14)

InChI Key

QEMCUGGNVGODNG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(CNC2)C(=O)O

Origin of Product

United States

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